1-{2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine
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Overview
Description
“1-{2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine” is a complex organic compound . It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a piperidine ring, an ethoxy group, and a phenyl ring substituted with a tetramethyl-1,3,2-dioxaborolane group . Unfortunately, the specific 3D structure is not provided in the available resources.Chemical Reactions Analysis
The tetramethyl-1,3,2-dioxaborolane group in the compound is often involved in borylation reactions . These reactions are commonly used in the synthesis of boronic acids and their derivatives, which are valuable intermediates in organic synthesis .Scientific Research Applications
Synthesis and Antidepressant Activity
Several compounds, including those structurally related to 1-{2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine, have been synthesized and evaluated for their antidepressant activity. A study by Kumar et al. (2004) details the preparation of 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols, demonstrating fluoxetine-like antireserpine and anorexigenic activity, highlighting the potential of such structures in the development of antidepressant drugs SYNTHESIS OF THE RIGID ANALOGUES OF AN SSRI BENZENEPROPANAMINE.
Radiolabeled Probes for σ-1 Receptors
Research into halogenated 4-(phenoxymethyl)piperidines, as reported by Waterhouse et al. (1997), explores their synthesis and evaluation as potential δ receptor ligands. One of the iodinated ligands showed promising results in vivo, indicating the utility of such compounds in developing probes for tomographic studies of σ receptors Halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for σ-1 receptors.
Protective Group for Phenols
The evaluation of 2-(piperidine-1-yl)-ethyl (PIP) as a protecting group for phenols, discussed by Norén (2021), highlights its stability under various conditions and its utility in synthetic chemistry. This study underscores the versatility of piperidine derivatives in facilitating complex synthetic transformations Evaluation of 2-(piperidine-1-yl)-ethyl (PIP) as a protecting group for phenols.
Antimycobacterial Activity
Kumar et al. (2008) describe the synthesis and biological evaluation of spiro-piperidin-4-ones against Mycobacterium tuberculosis, demonstrating significant in vitro and in vivo activity. This research exemplifies the potential of piperidine derivatives in addressing infectious diseases Discovery of antimycobacterial spiro-piperidin-4-ones.
Neuroprotective Effects
Singh et al. (2017) investigated the neuroprotective potential of quercetin in combination with piperine against neurotoxicity induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. This study suggests the enhancing role of piperine in the bioavailability and efficacy of antioxidants, pointing towards the therapeutic applications of piperidine derivatives in neurodegenerative disorders Neuroprotective potential of Quercetin in combination with piperine.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-{2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine is currently unknown. This compound is a derivative of tetramethyl-1,3,2-dioxaborolane , which is commonly used in the synthesis of various biologically active compounds
Mode of Action
Tetramethyl-1,3,2-dioxaborolane, a related compound, is known to participate in borylation reactions . It can form pinacol benzyl boronate when it interacts with the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .
Properties
IUPAC Name |
1-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO3/c1-18(2)19(3,4)24-20(23-18)16-9-8-10-17(15-16)22-14-13-21-11-6-5-7-12-21/h8-10,15H,5-7,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVABZLNIXJVLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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